molecular formula C10H9N5O3S B13797391 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI)

1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI)

Cat. No.: B13797391
M. Wt: 279.28 g/mol
InChI Key: LHRUHAFKXYEPER-VZUCSPMQSA-N
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Description

1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) typically involves the condensation of 1H-pyrazole-1-acetic acid with 4-nitrobenzaldehyde and 2-thienylmethylene hydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize costs. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso or nitrate derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thienylmethylene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-1-aceticacid,4-nitro-,[(5-methyl-2-furanyl)methylene]hydrazide
  • 1H-Pyrazole-1-aceticacid,4-nitro-,[[4-(2,4-dinitrophenoxy)phenyl]methylene]hydrazide

Uniqueness

Compared to similar compounds, 1H-Pyrazole-1-aceticacid,4-nitro-,(2-thienylmethylene)hydrazide(9CI) is unique due to its specific combination of functional groups. The presence of both nitro and thienylmethylene groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H9N5O3S

Molecular Weight

279.28 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C10H9N5O3S/c16-10(13-11-5-9-2-1-3-19-9)7-14-6-8(4-12-14)15(17)18/h1-6H,7H2,(H,13,16)/b11-5+

InChI Key

LHRUHAFKXYEPER-VZUCSPMQSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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